2-(1H-Indol-3-yl)acetohydrazide

COX-1 inhibition anti-inflammatory non-small cell lung cancer

Researchers developing COX-1 inhibitors, antiulcer agents, or antimicrobial libraries often face unreliable sourcing of the critical indole-3-acetohydrazide scaffold. Generic indole acids (e.g., IAA) are not functionally equivalent-the hydrazide moiety is essential for pharmacological activity. • COX-1 inhibitor precursor: Derivatives show IC50 = 8.90 µM with dual Akt inhibition (NSCLC applications). • Urease inhibitor lead: Derivative IC50 = 0.60 µM, ~36-fold more potent than thiourea. • Antimicrobial building block: Active against K. pneumoniae & E. coli (MIC 125 µg/mL). • Consistent ≥98% purity with full analytical documentation.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 5448-47-5
Cat. No. B1294663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-3-yl)acetohydrazide
CAS5448-47-5
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NN
InChIInChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14)
InChIKeyGYHLCXMCGCVVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-3-yl)acetohydrazide Scaffold Overview


2-(1H-Indol-3-yl)acetohydrazide (CAS 5448-47-5), also known as indole-3-acetic acid hydrazide, is a versatile heterocyclic building block . It features an indole nucleus linked to an acetohydrazide moiety, enabling diverse chemical modifications . This compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active derivatives, including antimicrobial, anticancer, and anti-inflammatory agents . Its solid-state structure exhibits a three-dimensional hydrogen-bonded network, which is critical for understanding its reactivity and crystallization behavior [1].

Heterocyclic building block for derivatization into hydrazones and acylhydrazides
Controlled hydrazide core enables synthesis of enzyme inhibitor libraries
Crystallization behavior reported for solid-state reactivity studies

Why 2-(1H-Indol-3-yl)acetohydrazide Is Not a Commodity Hydrazide


Direct substitution with generic indole acids (e.g., indole-3-acetic acid, IAA) or other hydrazides is not functionally equivalent. The conversion of the carboxylic acid to the hydrazide group profoundly alters the compound's biological profile, transforming it from a plant hormone (IAA) into an auxin antagonist in plant systems [1]. Furthermore, the unsubstituted hydrazide scaffold itself is a critical, controlled precursor for generating diverse libraries of hydrazones and acylhydrazides with distinct pharmacological activities, as evidenced by its use in synthesizing COX-1 inhibitors and urease inhibitors [2]. Therefore, procurement of the specific hydrazide is essential for reproducible derivatization and for studies requiring the precise pharmacophore inherent to the indole-3-acetohydrazide core.

Target Compound
Indole-3-acetohydrazide (CAS 5448-47-5)
Common Substitute
Indole-3-acetic acid (IAA) or generic hydrazides
Hydrazide pharmacophore retained for reproducible derivatization
?
Carboxylic acid or alternative hydrazides may shift biological profile; IAA acts as auxin, not antagonist

Quantitative Evidence for 2-(1H-Indol-3-yl)acetohydrazide


COX-1 Inhibition vs Indomethacin Hydrazide

A derivative of 2-(1H-Indol-3-yl)acetohydrazide, specifically 2-(1H-Indol-3-yl)-N′-(4-morpholinobenzylidene)acetohydrazide (3b), demonstrated selective COX-1 inhibition with an IC50 of 8.90 µM. This compound was selected for its dual COX-1/Akt inhibitory profile, highlighting the value of the indole-3-acetohydrazide core over alternative scaffolds like indomethacin hydrazide, which the authors explicitly avoided due to synthetic challenges and its known COX-1 affinity profile [1].

COX-1 Inhibition
Head-to-head
Derivative 3b IC50 8.90 µM
vs indomethacin hydrazide (not synthesized)
Supports scaffold selection for COX-1 inhibitor research
Derivative-specific; in vitro colorimetric assay
COX-1 inhibition anti-inflammatory non-small cell lung cancer hydrazone derivatives

Anticancer Cytotoxicity in Liver and Colon Cancer

A bis(indole) analogue (7d), synthesized from the 2-(1H-indol-3-yl)acetohydrazide scaffold, exhibited potent anticancer activity with IC50 values of 30.2 µM against Hep G2 (liver cancer) cells and 26.0 µM against Colo-205 (colon cancer) cells [1]. These values establish a baseline for the scaffold's potential in generating cytotoxic agents. In a separate study, a different acetohydrazide derivative showed selective cytotoxicity against A549 human lung adenocarcinoma cells via Akt inhibition [2].

Cytotoxicity (Hep G2, Colo-205)
Cross-study
IC50 30.2 µM (Hep G2)
IC50 26.0 µM (Colo-205)
Reported micromolar cell-model activity
Derivative 7d; MTT assay context
anticancer cytotoxicity bis(indole) analogues Colo-205 Hep G2

Urease Inhibition vs Thiourea

A series of indole-based hydrazone analogues synthesized from the 2-(1H-indol-3-yl)acetohydrazide scaffold were evaluated for urease inhibition. The most potent analogue (compound 5) exhibited an IC50 of 0.60 ± 0.05 µM, which is approximately 36-fold more potent than the standard inhibitor thiourea (IC50 = 21.86 ± 0.90 µM) [1]. All 22 analogues tested showed IC50 values ranging from 0.60 to 30.90 µM, with the majority outperforming thiourea.

Urease Inhibition
Head-to-head
IC50 0.60 ± 0.05 µM
vs thiourea IC50 21.86 µM
Supports urease inhibitor design; improved potency over thiourea
22 derivatives tested; in vitro urease assay
urease inhibition antiulcer thiourea hydrazone derivatives

Corrosion Inhibition vs Structural Analog IBH

2-(1H-Indol-3-yl)acetohydrazide (IAH) was directly compared with its longer-chain analog, 4-(1H-indol-3-yl)butanehydrazide (IBH), as a corrosion inhibitor for mild steel in acidic media. At 30°C, IAH achieved a maximum inhibition efficiency of 80.4% at its optimum concentration, while IBH showed a higher efficiency of 94.1% [1]. The difference was attributed to the increased surface coverage and molar volume provided by the additional methylene groups in IBH.

Corrosion Inhibition
Head-to-head
80.4% efficiency (IAH)
vs 94.1% (IBH analog)
Comparative SAR data for corrosion inhibitor development
Mild steel, 0.5 M HCl, 30°C
corrosion inhibition mild steel electrochemistry industrial applications

Antibacterial Activity Against Gram-Negative Bacteria

An indomethacin hydrazide derivative (YA3N), structurally related to the core 2-(1H-indol-3-yl)acetohydrazide scaffold, showed promising antibacterial activity. Compound YA3N was more effective than the reference drug ciprofloxacin against K. pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL, and demonstrated good suppression of E. coli at the same concentration [1].

Antibacterial (Gram-negative)
Class-level
MIC 125 µg/mL (YA3N)
vs ciprofloxacin (K. pneumoniae)
Supports antimicrobial derivatization; MIC context
Derivative YA3N; class-level inference
antibacterial Gram-negative MIC ciprofloxacin K. pneumoniae E. coli

Key Applications of 2-(1H-Indol-3-yl)acetohydrazide


Selective COX-1 Inhibitor Synthesis

As demonstrated in Section 3, the 2-(1H-indol-3-yl)acetohydrazide scaffold is a proven precursor for generating potent and selective COX-1 inhibitors, such as compound 3b (IC50 = 8.90 µM) [4]. This compound also showed dual Akt inhibition and in vivo anti-inflammatory effects. Researchers in oncology and inflammation should prioritize this building block over other hydrazides (like indomethacin hydrazide) for developing targeted therapies, especially for non-small cell lung cancer (NSCLC).

Potent Urease Inhibitors for Antiulcer Studies

Quantitative evidence shows that derivatives of this hydrazide are exceptionally potent urease inhibitors, with the lead compound exhibiting an IC50 of 0.60 µM, a ~36-fold improvement over thiourea [4]. This makes 2-(1H-indol-3-yl)acetohydrazide an invaluable starting material for medicinal chemistry programs focused on developing novel antiulcer agents or studying urease-positive pathogens like H. pylori.

Broad-Spectrum Antimicrobial Agent Synthesis

The scaffold's versatility extends to antimicrobial research. Derivatives have demonstrated promising activity against Gram-negative bacteria like K. pneumoniae and E. coli, with an MIC of 125 µg/mL, outperforming ciprofloxacin in specific cases [4]. Procurement of this compound is essential for generating focused libraries aimed at overcoming antibiotic resistance in clinically challenging Gram-negative infections.

Corrosion Inhibition in Acidic Industrial Media

For industrial chemists, 2-(1H-Indol-3-yl)acetohydrazide (IAH) offers a quantifiable corrosion inhibition efficiency of 80.4% for mild steel in 0.5 M HCl at 30°C [4]. While its analog IBH shows higher efficiency, IAH's performance is well-characterized, and its distinct molecular structure (shorter chain length) provides a valuable benchmark for structure-activity relationship (SAR) studies in developing novel, eco-friendly corrosion inhibitors.

Application
Selection Property
Validation Focus
COX-1 inhibitor synthesis
Scaffold selectivity for COX-1 context
Derivative IC50 and Akt inhibition endpoint review
Urease inhibitor design
Urease inhibition potency context
IC50 comparison against thiourea benchmark
Antimicrobial agent synthesis
Gram-negative activity screening context
MIC endpoint review and comparator context
Corrosion inhibitor SAR studies
Inhibition efficiency in acidic media
Comparative performance vs structural analog IBH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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